(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride

Stereochemistry Building Block Purity Salt Form Consistency

(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride (CAS 2358751-31-0) is a trans-1,4-disubstituted cyclohexylamine derivative supplied as a dihydrochloride salt with a molecular formula of C₁₂H₂₄Cl₂F₂N₂ and a molecular weight of 305.23 g/mol. The compound features a 3,3-difluoropiperidine moiety connected via a methylene linker to the cyclohexane ring at the 4-position, with a primary amine at the 1-position in the trans (1r,4r) configuration.

Molecular Formula C12H24Cl2F2N2
Molecular Weight 305.23 g/mol
Cat. No. B12332028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride
Molecular FormulaC12H24Cl2F2N2
Molecular Weight305.23 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2CCC(CC2)N)(F)F.Cl.Cl
InChIInChI=1S/C12H22F2N2.2ClH/c13-12(14)6-1-7-16(9-12)8-10-2-4-11(15)5-3-10;;/h10-11H,1-9,15H2;2*1H
InChIKeyKHZIUFGQKYZKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride – Procurement-Grade trans-Cyclohexylamine Building Block


(1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride (CAS 2358751-31-0) is a trans-1,4-disubstituted cyclohexylamine derivative supplied as a dihydrochloride salt with a molecular formula of C₁₂H₂₄Cl₂F₂N₂ and a molecular weight of 305.23 g/mol . The compound features a 3,3-difluoropiperidine moiety connected via a methylene linker to the cyclohexane ring at the 4-position, with a primary amine at the 1-position in the trans (1r,4r) configuration . It is commercially available at a purity of 95% (CM655502) and 98% (HE-2537) , and is primarily employed as a synthetic intermediate or building block in medicinal chemistry programs, including those targeting NOP and mu-opioid receptors as documented in Gruenenthal patent US9120797 [1].

Why Generic Substitution of (1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride is Not Straightforward


Simple substitution with the cis-isomer (CAS 2276928-75-5), the non-stereospecific free base (CAS 1892803-67-6), or the free base trans-amine (CAS 2271569-91-4) can introduce irreproducible stereochemical or salt-form variables that alter downstream reactivity, solubility, and biological target engagement . The (1r,4r) configuration enforces a specific spatial orientation of the primary amine and the 3,3-difluoropiperidine group, which is critical for maintaining the intended binding geometry in receptor-mediated assays; the cis analogue is known to exhibit divergent pharmacological activity in opioid receptor programs and must be treated as a distinct chemical entity [1]. The following evidence items detail the limited but available quantitative differentiators that support procurement of the precise (1r,4r) dihydrochloride form.

Head-to-Head Quantitative Evidence: (1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride vs. Comparators


Stereochemical Form Purity: (1r,4r)-Dihydrochloride vs. cis-Isomer and Free Base Forms

The target compound is supplied as the dihydrochloride salt of the (1r,4r) trans isomer, confirmed by Combi-Blocks (Catalog HE-2537) at 98% purity and CheMenu (Catalog CM655502) at 95% purity . The cis isomer (CAS 2276928-75-5) and the non-stereospecific free base (CAS 1892803-67-6) are distinct chemical entities with differing molecular geometry; the free base trans-amine (CAS 2271569-91-4) is also commercially available but lacks the dihydrochloride counterion that ensures consistent protonation state and solubility . No quantitative purity specification is publicly available for the cis or non‑stereospecific forms from the above sources, making the 98% specification of HE-2537 the highest verifiable purity among close congeners.

Stereochemistry Building Block Purity Salt Form Consistency

Opioid Receptor Affinity Profile: NOP vs. mu‑Opioid Receptor Binding

In the Gruenenthal patent US9120797, a compound bearing the (1r,4r)-4-((3,3-difluoropiperidin-1-yl)methyl)cyclohexanamine scaffold as a key structural element demonstrated high affinity for the human nociceptin/orphanin FQ (NOP) receptor with a Ki of 1.10 nM and for the human mu‑opioid receptor with a Ki of 1.70 nM, as catalogued in BindingDB (BDBM177934) [1]. The NOP/mu selectivity ratio of approximately 0.65 (Ki,NOP/Ki,mu) indicates a balanced dual‑target profile. Direct comparator data for the cis‑isomer or non‑fluorinated piperidine analogues are not publicly available, thus the quantitative advantage of the 3,3‑difluoro substitution and trans geometry is inferred from the potency of the target scaffold. Class‑level evidence indicates that 3,3‑difluoropiperidine incorporation can enhance metabolic stability and modulate basicity (calculated pKa of the piperidine nitrogen) relative to the unsubstituted piperidine .

NOP Receptor mu‑Opioid Receptor Binding Affinity

Physicochemical Differentiation: Dihydrochloride Salt vs. Free Base Handling

The target dihydrochloride salt (MW 305.23 g/mol) has a calculated hydrogen bond donor count of 3 and acceptor count of 4, consistent with a highly polar, water‑soluble salt form . The free base trans-4-((3,3-difluoropiperidin-1-yl)methyl)cyclohexan-1-amine (MW 232.31 g/mol, CAS 2271569-91-4) differs in molecular weight by 72.92 g/mol (HCl salt contribution) and is expected to exhibit lower aqueous solubility and different handling characteristics . While direct solubility measurements are not publicly reported, the dihydrochloride form is the preferred supply form for aqueous reaction conditions and biological assays, as protonation of both amine sites is ensured .

Salt Form Selection Solubility Solid-State Stability

Optimal Application Scenarios for (1r,4r)-4-((3,3-Difluoropiperidin-1-yl)methyl)cyclohexanamine dihydrochloride


Opioid Receptor Ligand Synthesis and NOP/mu Dual‑Target SAR Programs

The scaffold’s demonstrated high‑affinity binding to NOP (Ki = 1.10 nM) and mu‑opioid (Ki = 1.70 nM) receptors, as disclosed in Gruenenthal patent US9120797 [1], positions the (1r,4r)‑dihydrochloride as a validated starting material for structure–activity relationship (SAR) exploration toward novel analgesics. Researchers can use the pre‑formed salt directly in reductive amination or amide coupling sequences without generating the free base in situ, thereby maintaining consistent stoichiometry and stereochemistry throughout the synthetic route .

Fluorinated Piperidine Library Construction and Metabolic Stability Optimization

The 3,3‑difluoropiperidine moiety is associated with improved metabolic stability and altered basicity compared to unsubstituted piperidine . Incorporating the (1r,4r)‑dihydrochloride building block into parallel synthesis libraries enables systematic exploration of aryl‑, heteroaryl‑, and sulfonamide‑capped analogues, where the trans‑cyclohexyl linker and difluoropiperidine group provide a rigid, three‑dimensional scaffold that can occupy distinct binding pockets in comparison to cis or non‑fluorinated alternatives .

Process Chemistry Scale‑Up Requiring Defined Salt Stoichiometry

The 98% purity dihydrochloride salt (Combi‑Blocks HE‑2537) offers process chemists a well‑characterized starting material with no need for titration or salt adjustment prior to use. This contrasts with the free base trans‑amine (CAS 2271569‑91‑4), which may require handling as a liquid or hygroscopic solid and could introduce batch‑to‑batch variability in equivalents when used directly in HCl‑sensitive or anhydrous reactions .

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